![molecular formula C14H10F3N3O B400320 N'-[(E)-[4-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE]PYRIDINE-4-CARBOHYDRAZIDE](/img/structure/B400320.png)
N'-[(E)-[4-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE]PYRIDINE-4-CARBOHYDRAZIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(E)-[4-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE]PYRIDINE-4-CARBOHYDRAZIDE is a chemical compound that belongs to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions, making them significant in various fields of chemistry and biochemistry. The presence of the trifluoromethyl group in the phenyl ring enhances the compound’s chemical stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[4-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE]PYRIDINE-4-CARBOHYDRAZIDE typically involves the condensation reaction between 4-(trifluoromethyl)benzaldehyde and pyridine-4-carbohydrazide. This reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone, which is then purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity The use of automated reactors and controlled reaction conditions ensures consistent product quality
Análisis De Reacciones Químicas
Types of Reactions
N’-[(E)-[4-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE]PYRIDINE-4-CARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the hydrazone.
Reduction: Reduced hydrazone derivatives.
Substitution: Substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
N’-[(E)-[4-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE]PYRIDINE-4-CARBOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to form stable complexes with metal ions.
Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.
Industry: Utilized in the synthesis of metal-organic frameworks (MOFs) and other advanced materials.
Mecanismo De Acción
The mechanism of action of N’-[(E)-[4-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE]PYRIDINE-4-CARBOHYDRAZIDE involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, potentially inhibiting enzyme activity or altering cellular processes. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with biological membranes and molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
- N’-[(E)-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE]-1,4,5,6-TETRAHYDROCYCLOPENTA[C]PYRAZOLE-3-CARBOHYDRAZIDE
- N’-[(E)-[4-FLUOROPHENYL]METHYLIDENE]PYRIDINE-4-CARBOHYDRAZIDE
Uniqueness
N’-[(E)-[4-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE]PYRIDINE-4-CARBOHYDRAZIDE is unique due to the presence of the trifluoromethyl group, which significantly enhances its chemical stability and reactivity compared to similar compounds. This makes it particularly valuable in applications requiring robust and stable chemical entities.
Propiedades
Fórmula molecular |
C14H10F3N3O |
|---|---|
Peso molecular |
293.24g/mol |
Nombre IUPAC |
N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C14H10F3N3O/c15-14(16,17)12-3-1-10(2-4-12)9-19-20-13(21)11-5-7-18-8-6-11/h1-9H,(H,20,21)/b19-9+ |
Clave InChI |
UNITXRAYZDCKIU-DJKKODMXSA-N |
SMILES |
C1=CC(=CC=C1C=NNC(=O)C2=CC=NC=C2)C(F)(F)F |
SMILES isomérico |
C1=CC(=CC=C1/C=N/NC(=O)C2=CC=NC=C2)C(F)(F)F |
SMILES canónico |
C1=CC(=CC=C1C=NNC(=O)C2=CC=NC=C2)C(F)(F)F |
Solubilidad |
27.3 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


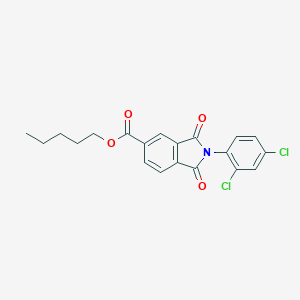
![[2-methyl-4-(3-methylphenyl)phenyl] 2-iodobenzoate](/img/structure/B400240.png)
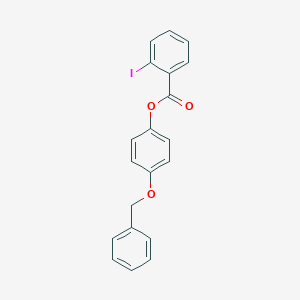
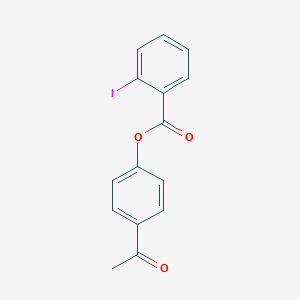

![2-[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]-3-ethyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B400247.png)
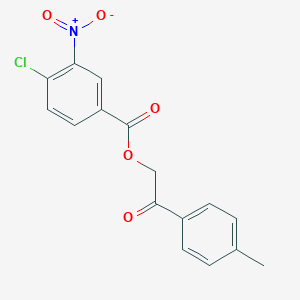

![3-ethyl-2-[(2-hydroxy-1-naphthyl)imino]-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B400251.png)
![methyl 7-{[3-allyl-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}heptanoate](/img/structure/B400253.png)
![ethyl 4-[1-(4-fluorophenyl)-1',3',4,6-tetraoxospiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-5-yl]benzoate](/img/structure/B400257.png)
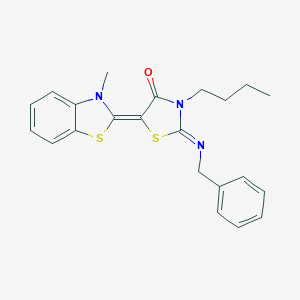
![N-[4-[(6-bromo-5-methyl-2-oxoindol-3-yl)amino]phenyl]acetamide](/img/structure/B400259.png)
![N-[4-(6-bromo-4-phenylquinolin-2-yl)phenyl]adamantane-1-carboxamide](/img/structure/B400260.png)
